molecular formula C12H18ClNO B13468662 2,2,9-Trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride

2,2,9-Trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride

Cat. No.: B13468662
M. Wt: 227.73 g/mol
InChI Key: BDIZGAQOBLJYDH-UHFFFAOYSA-N
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Description

2,2,9-Trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the benzoxazepine family, which is characterized by a fused benzene and oxazepine ring system. The presence of three methyl groups at positions 2, 2, and 9 adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,9-Trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization using an acid catalyst. The reaction conditions often require moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,9-Trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2,9-Trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,9-Trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,9-Trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepine hydrochloride stands out due to its unique benzoxazepine ring system and the specific positioning of its methyl groups

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2,2,9-trimethyl-4,5-dihydro-3H-1,5-benzoxazepine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-9-5-4-6-10-11(9)14-12(2,3)7-8-13-10;/h4-6,13H,7-8H2,1-3H3;1H

InChI Key

BDIZGAQOBLJYDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NCCC(O2)(C)C.Cl

Origin of Product

United States

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